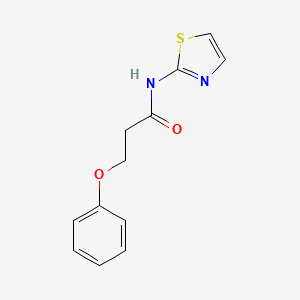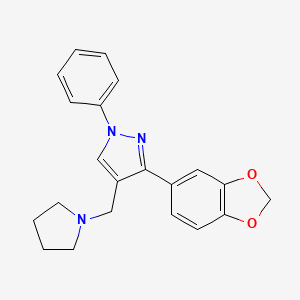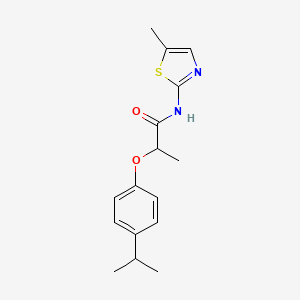
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide is a useful research compound. Its molecular formula is C15H17ClN2O3 and its molecular weight is 308.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.0927701 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Presence and Fate of Similar Compounds
- Parabens in Aquatic Environments : A study by Haman et al. (2015) reviews parabens, which are used as preservatives in various products. Despite effective wastewater treatments, parabens persist in the environment, especially in surface water and sediments. The study highlights their biodegradability and the presence of chlorinated by-products, stressing the need for further research on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Properties of Phenolic Compounds
- Chlorogenic Acid (CGA) Review : Naveed et al. (2018) provide a comprehensive review of Chlorogenic Acid (CGA), a phenolic compound known for its wide range of biological and pharmacological effects. The review discusses CGA's antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and other therapeutic roles, suggesting the need for further studies to optimize its biological and pharmacological effects (Naveed et al., 2018).
Sorption and Environmental Interactions of Phenoxy Herbicides
- Sorption of Phenoxy Herbicides : Werner, Garratt, and Pigott (2012) review the sorption behavior of 2,4-D and other phenoxy herbicides, emphasizing the role of soil organic matter and iron oxides as relevant sorbents. The review suggests that understanding the sorption properties can inform environmental management strategies for these herbicides (Werner, Garratt, & Pigott, 2012).
Environmental and Health Impact of Antimicrobial Compounds
- Toxicity and Occurrence of Triclosan : Bedoux et al. (2012) review the environmental occurrence, toxicity, and degradation of triclosan (TCS), a widely used antibacterial agent. The review addresses its presence in various environmental compartments and potential transformation into more toxic compounds, underlining the importance of understanding its environmental and health impacts (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-4-13(15(19)17-14-8-10(3)21-18-14)20-11-5-6-12(16)9(2)7-11/h5-8,13H,4H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQYGDTLZOMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4611013.png)
![2-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4611014.png)

![methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4611045.png)
![5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4611051.png)

![5-bromo-N-[2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4611060.png)
![3-(1-adamantylmethyl)-4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4611067.png)

![2-{3-[3-(3-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4611081.png)
![4-(5-bromo-2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4611094.png)
![ethyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4611098.png)

![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4611107.png)
